

3-Bromo-5-methyl-N-propylbenzenesulfonamide

CAS number and identifiers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Bromo-5-methyl-N-propylbenzenesulfonamide
Cat. No.:	B1372222

[Get Quote](#)

An In-Depth Technical Guide to **3-Bromo-5-methyl-N-propylbenzenesulfonamide**

Abstract

This technical guide provides a comprehensive overview of **3-Bromo-5-methyl-N-propylbenzenesulfonamide**, a substituted aromatic sulfonamide. The document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the compound's identifiers, physicochemical properties, a robust synthesis protocol, and methods for characterization. The narrative emphasizes the rationale behind the synthetic strategy and potential challenges, reflecting a field-proven perspective on sulfonamide chemistry. While specific applications for this molecule are not widely documented, its structural motifs are common in pharmacologically active compounds, suggesting its potential as a building block in discovery chemistry. This guide consolidates current knowledge to facilitate its synthesis, purification, and potential future investigation.

Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of any chemical research. **3-Bromo-5-methyl-N-propylbenzenesulfonamide** is classified under the CAS number 1020252-89-4[1]. Its core chemical and physical identifiers are summarized below for rapid reference.

Table 1: Core Identifiers for **3-Bromo-5-methyl-N-propylbenzenesulfonamide**

Identifier	Value	Source
CAS Number	1020252-89-4	[1]
Molecular Formula	C ₁₀ H ₁₄ BrNO ₂ S	[2]
Molecular Weight	292.19 g/mol	[2]
IUPAC Name	3-Bromo-5-methyl-N-propylbenzenesulfonamide	N/A
Synonyms	N-Propyl 3-broMo-5-MethylbenzenesulfonaMide	[2]

At present, detailed experimental data on the physicochemical properties such as melting point, boiling point, and solubility are not extensively published. Researchers should determine these properties empirically upon synthesis.

Synthesis Protocol and Mechanistic Rationale

The synthesis of N-alkylated benzenesulfonamides is a well-established transformation in organic chemistry. The most direct and common route involves the nucleophilic substitution reaction between a substituted benzenesulfonyl chloride and a primary amine. In this case, 3-Bromo-5-methylbenzenesulfonyl chloride serves as the electrophilic precursor and n-propylamine acts as the nucleophile.

Synthesis of the Key Precursor: 3-Bromo-5-methylbenzenesulfonyl Chloride

The availability of the sulfonyl chloride precursor is critical. 3-Bromo-5-methylbenzenesulfonyl chloride (CAS: 885520-33-2) is a key intermediate.[\[3\]](#)[\[4\]](#) While commercially available, its synthesis typically starts from 3-bromo-5-methylaniline via a Sandmeyer-type reaction involving diazotization followed by treatment with sulfur dioxide and a copper catalyst. An alternative is the direct chlorosulfonylation of 1-bromo-3-methylbenzene, although this can lead to isomeric impurities if not performed under carefully controlled conditions.

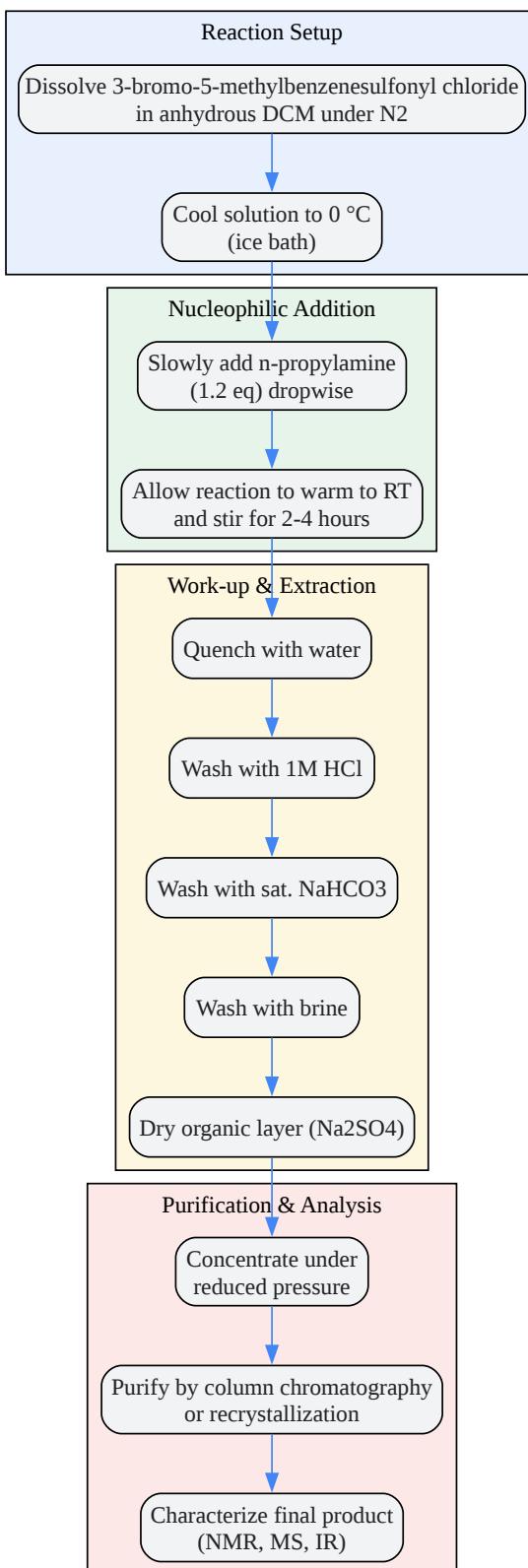
Detailed Protocol: Synthesis of 3-Bromo-5-methyl-N-propylbenzenesulfonamide

This protocol is adapted from standard procedures for sulfonamide synthesis.^{[5][6]} It is designed to be a self-validating system, with in-process checks and a robust purification strategy.

Materials and Reagents:

- 3-Bromo-5-methylbenzenesulfonyl chloride (1.0 eq)
- n-Propylamine (1.2 - 1.5 eq)
- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA) or Pyridine (1.5 eq, optional base)
- 1M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- TLC plates (Silica gel 60 F₂₅₄)
- Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Experimental Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-Bromo-5-methyl-N-propylbenzenesulfonamide**.

Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-Bromo-5-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM). The use of anhydrous solvent is critical to prevent the hydrolysis of the highly reactive sulfonyl chloride starting material into the corresponding sulfonic acid.[\[5\]](#)
- **Cooling:** Cool the solution to 0 °C using an ice bath. This is done to control the exothermicity of the reaction upon addition of the amine.
- **Amine Addition:** Slowly add n-propylamine (1.2 eq) dropwise to the stirred solution. A slight excess of the amine ensures the complete consumption of the sulfonyl chloride.[\[5\]](#) The reaction generates hydrochloric acid as a byproduct, which will react with excess amine to form an ammonium salt. An optional non-nucleophilic base like triethylamine can be included to scavenge HCl, which can sometimes improve yields.
- **Reaction Monitoring:** Allow the mixture to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride spot is no longer visible.
- **Work-up:** Quench the reaction by adding water and transfer the mixture to a separatory funnel.
- **Extraction and Washing:**
 - Wash the organic layer sequentially with 1M HCl. This step is crucial for removing any unreacted n-propylamine and the optional tertiary amine base.[\[5\]](#)
 - Next, wash with a saturated NaHCO₃ solution to neutralize any remaining acidic species.[\[5\]](#)
 - Finally, wash with brine to remove the bulk of the water from the organic layer.
- **Drying and Concentration:** Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

- Purification: Purify the crude material via flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the pure **3-Bromo-5-methyl-N-propylbenzenesulfonamide**.

Characterization and Troubleshooting

Confirmation of the final product's identity and purity is essential. Standard analytical techniques should be employed.

- ^1H and ^{13}C NMR Spectroscopy: Will confirm the structural integrity, showing characteristic peaks for the propyl chain, the aromatic protons, and the methyl group.
- Mass Spectrometry (MS): Will verify the molecular weight of the compound (292.19 g/mol). High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula.^[6]
- Infrared (IR) Spectroscopy: Will show characteristic stretches for the N-H bond ($\sim 3300\text{ cm}^{-1}$), C-H bonds, and the S=O bonds of the sulfonamide group (~ 1320 and $\sim 1160\text{ cm}^{-1}$).^[7]

Table 2: Troubleshooting Common Synthesis Issues

Issue	Potential Cause(s)	Recommended Solution(s)
Low Yield	Incomplete reaction; Hydrolysis of sulfonyl chloride. [5]	Ensure a slight excess of amine is used and monitor reaction to completion via TLC. Use strictly anhydrous solvents and reagents under an inert atmosphere.[5]
Product Fails to Crystallize	Presence of residual solvent or unreacted starting materials.	Ensure the organic layer is thoroughly dried before concentration. Use a high vacuum to remove all solvent traces. If impurities persist, purify via column chromatography.[5]
Unexpected NMR/MS Peaks	Formation of side-products (e.g., n-propylammonium chloride); Isomeric impurities from the starting sulfonyl chloride.	During work-up, ensure thorough washing with both dilute acid and base to remove amine salts and acidic impurities.[5] Use highly pure starting materials.
Broad Melting Point	Presence of impurities.	Re-purify the product using column chromatography or recrystallization with a carefully selected solvent system.[5]

Potential Applications and Research Context

While specific biological activities for **3-Bromo-5-methyl-N-propylbenzenesulfonamide** are not prominently reported in the literature, the benzenesulfonamide scaffold is a privileged structure in medicinal chemistry. Derivatives of this class have been investigated for a wide range of therapeutic applications. For instance, various N-alkylbenzenesulfonamides have been synthesized and evaluated for the treatment of conditions such as benign prostatic hyperplasia and prostate carcinoma.[6][7] The presence of a bromine atom provides a reactive handle for further synthetic modifications, such as cross-coupling reactions (e.g., Suzuki, Heck,

Sonogashira), making this compound a potentially valuable intermediate for building more complex molecules in drug discovery programs.

Safety and Handling

No specific safety data sheet (SDS) is available for this exact compound from the initial search. However, based on its structure and the reagents used in its synthesis, standard laboratory precautions are warranted.

- 3-Bromo-5-methylbenzenesulfonyl chloride (precursor): Is corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.[3]
- n-Propylamine: Is flammable and corrosive.
- Final Product: Assumed to be an irritant. Avoid inhalation, ingestion, and contact with skin and eyes.

Always consult a full Material Safety Data Sheet (MSDS) for each reagent before beginning any experimental work and handle the final compound with care.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2abiotech.net [2abiotech.net]
- 2. N-Propyl 3-bromo-5-Methylbenzenesulfonamide CAS#: 1020252-89-4 [m.chemicalbook.com]
- 3. 3-BROMO-5-METHYLBENZSULPHONYL CHLORIDE | 885520-33-2 [amp.chemicalbook.com]
- 4. 3-Bromo-5-methylbenzenesulfonyl chloride | China | Manufacturer | Henan Fengda Chemical Co., Ltd [chemicalbook.com]

- 5. benchchem.com [benchchem.com]
- 6. US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma - Google Patents [patents.google.com]
- 7. DE102005005397B4 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for the treatment of benign prostatic hyperplasia and / or prostate carcinoma - Google Patents [patents.google.com]
- To cite this document: BenchChem. [3-Bromo-5-methyl-N-propylbenzenesulfonamide CAS number and identifiers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1372222#3-bromo-5-methyl-n-propylbenzenesulfonamide-cas-number-and-identifiers\]](https://www.benchchem.com/product/b1372222#3-bromo-5-methyl-n-propylbenzenesulfonamide-cas-number-and-identifiers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com